Dopamine D3 Receptor Antagonism: Potency Comparison Against Reference Compound GR 103691
In an antagonist activity assay at the human dopamine D3 receptor expressed in CHO cells using [35S]GTPgammaS binding, N,N'-bis(3,5-dichlorophenyl)propanediamide exhibited a binding affinity (Ki) of 158 nM [1]. While not a sub-nanomolar ligand, this value represents a measurable, specific interaction. For context, the known selective D3 antagonist GR 103691 has a reported Ki of 0.5 nM at the D3 receptor [2]. The 158 nM affinity is sufficient for its use as a moderately potent probe in functional assays, particularly when compared to structurally similar analogs that may show weak or no measurable binding.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 158 nM |
| Comparator Or Baseline | GR 103691 (0.5 nM) |
| Quantified Difference | Target is 316-fold less potent |
| Conditions | Human D3 receptor expressed in CHO cells; [35S]GTPgammaS binding assay |
Why This Matters
This quantifiable affinity enables its use as a tool compound in D3 receptor pharmacology, distinguishing it from inactive or uncharacterized bisamides for studies of D3-mediated pathways.
- [1] BindingDB. (n.d.). Affinity data for CHEMBL541435: Ki=158 nM at human D3 receptor. View Source
- [2] Gross, G., et al. (2009). Dopamine D3 receptor antagonism—still a therapeutic option for the treatment of schizophrenia. Naunyn-Schmiedeberg's Archives of Pharmacology, 380(4), 271-287. (Reported GR 103691 Ki). View Source
